N-(1H-Benzimidazol-4-yl)-6-chloropyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-Benzimidazol-4-yl)-6-chloropyridine-3-sulfonamide is a heterocyclic compound that combines the structural features of benzimidazole and pyridine Benzimidazole is a fused ring system consisting of benzene and imidazole, while pyridine is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Benzimidazol-4-yl)-6-chloropyridine-3-sulfonamide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives. This reaction is usually carried out under acidic conditions and elevated temperatures.
Chlorination of Pyridine: The pyridine ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride. This step introduces the chlorine atom at the desired position on the pyridine ring.
Sulfonamide Formation: The final step involves the reaction of the chlorinated pyridine with a sulfonamide precursor, such as sulfonyl chloride, in the presence of a base like triethylamine. This reaction forms the sulfonamide linkage, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1H-Benzimidazol-4-yl)-6-chloropyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The benzimidazole and pyridine rings can undergo oxidation and reduction reactions, altering the electronic properties of the molecule.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of oxidized benzimidazole or pyridine derivatives.
Reduction: Formation of reduced benzimidazole or pyridine derivatives.
Hydrolysis: Formation of sulfonic acid and amine derivatives.
Scientific Research Applications
N-(1H-Benzimidazol-4-yl)-6-chloropyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(1H-Benzimidazol-4-yl)-6-chloropyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and pyridine rings can bind to active sites or allosteric sites on proteins, modulating their activity. The sulfonamide group can form hydrogen bonds with amino acid residues, enhancing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(1H-Benzimidazol-2-yl)-6-chloropyridine-3-sulfonamide: Similar structure but with the benzimidazole nitrogen at a different position.
N-(1H-Benzimidazol-4-yl)-6-bromopyridine-3-sulfonamide: Similar structure but with a bromine atom instead of chlorine.
N-(1H-Benzimidazol-4-yl)-6-chloropyridine-2-sulfonamide: Similar structure but with the sulfonamide group at a different position on the pyridine ring.
Uniqueness
N-(1H-Benzimidazol-4-yl)-6-chloropyridine-3-sulfonamide is unique due to its specific combination of functional groups and their positions on the benzimidazole and pyridine rings. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(1H-benzimidazol-4-yl)-6-chloropyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O2S/c13-11-5-4-8(6-14-11)20(18,19)17-10-3-1-2-9-12(10)16-7-15-9/h1-7,17H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLMOLULBLHTEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=CN=C(C=C3)Cl)N=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.